Cas no 1851803-15-0 (1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl-)
![1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- structure](https://www.kuujia.com/scimg/cas/1851803-15-0x500.png)
1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl-
-
- Inchi: 1S/C9H13NO/c1-7-2-4-9(5-3-7)8(6-10)11-9/h7-8H,2-5H2,1H3
- InChI Key: MICBOKJJOSJWOJ-UHFFFAOYSA-N
- SMILES: O1C2(CCC(C)CC2)C1C#N
1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698990-0.1g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-698990-0.05g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-698990-2.5g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-698990-5.0g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 | |
Enamine | EN300-698990-0.5g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-698990-10.0g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-698990-1.0g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-698990-0.25g |
6-methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064470-5g |
6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95% | 5g |
¥7931.0 | 2023-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064470-1g |
6-Methyl-1-oxaspiro[2.5]octane-2-carbonitrile |
1851803-15-0 | 95% | 1g |
¥2737.0 | 2023-03-19 |
1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- Related Literature
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl-
Recent Advances in the Study of 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- (CAS: 1851803-15-0)
The compound 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- (CAS: 1851803-15-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development.
One of the key advancements in the study of this compound is its efficient synthesis via novel catalytic methods. Researchers have developed a highly enantioselective approach to synthesize 1-Oxaspiro[2.5]octane-2-carbonitrile derivatives, including the 6-methyl variant, using palladium-catalyzed cyclization reactions. This method offers high yields and excellent stereocontrol, making it a valuable tool for further pharmacological exploration.
In terms of biological activity, preliminary studies have demonstrated that 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the nanomolar range, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further in vitro and in vivo studies are underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Another area of interest is the compound's potential application in central nervous system (CNS) disorders. Due to its ability to cross the blood-brain barrier (BBB), as evidenced by recent pharmacokinetic studies, 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- is being investigated for its neuroprotective effects. Early results indicate that it may modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which could have implications for treating anxiety and epilepsy.
Despite these promising findings, challenges remain in the development of 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and scalability of synthesis need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound into clinical trials.
In conclusion, 1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl- (CAS: 1851803-15-0) represents a promising candidate for drug development, with potential applications in inflammation and CNS disorders. Continued research into its synthesis, biological activity, and therapeutic potential will be crucial for realizing its full benefits in the field of chemical biology and medicine.
1851803-15-0 (1-Oxaspiro[2.5]octane-2-carbonitrile, 6-methyl-) Related Products
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 152840-81-8(Valine-1-13C (9CI))




